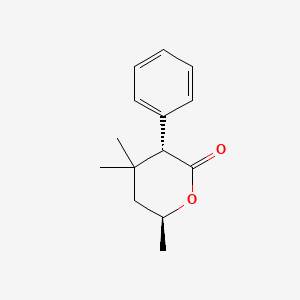
(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one is an organic compound with a unique structure that includes a phenyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one typically involves the use of specific starting materials and catalysts. One common method includes the reaction of a suitable precursor with a phenyl group under controlled conditions to form the oxanone ring. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxanone ring or the phenyl group.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxanone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,6S,7S)-6α-hydroxycyclonerolidol: A sesquiterpene with a similar stereochemistry but different functional groups.
Neroplomacrol: Another compound with a similar ring structure but different substituents.
Uniqueness
What sets (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one apart from similar compounds is its specific combination of a phenyloxanone ring and the stereochemistry at the 3 and 6 positions. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
62071-31-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C14H18O2/c1-10-9-14(2,3)12(13(15)16-10)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-,12+/m0/s1 |
InChI Key |
YBSKSSFYDGRLOB-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CC([C@@H](C(=O)O1)C2=CC=CC=C2)(C)C |
Canonical SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
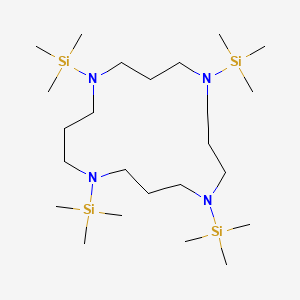
![Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-](/img/structure/B14545542.png)
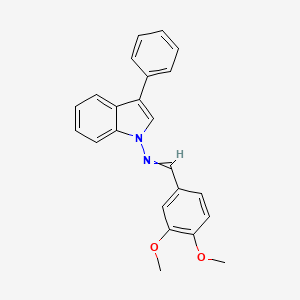
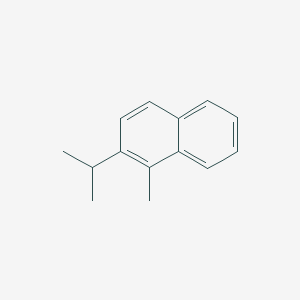
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
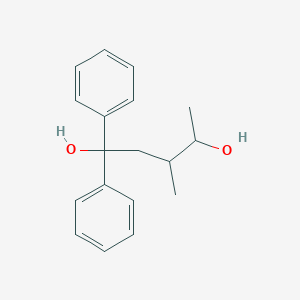
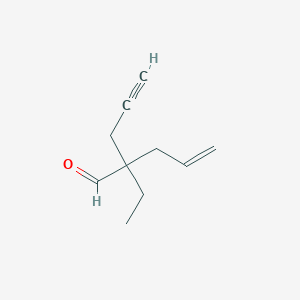
![[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14545603.png)
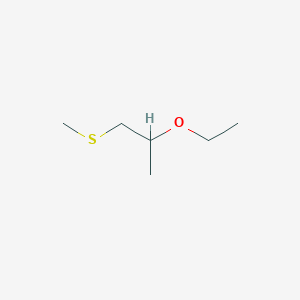
![1,4-Diazabicyclo[3.2.2]nonan-4-amine](/img/structure/B14545612.png)
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)

